molecular formula C14H17N3O B5713766 N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B5713766
M. Wt: 243.30 g/mol
InChI Key: HYDICXCSGPQKDP-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .


Molecular Structure Analysis

The molecular formula of “N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is C14H17N3O . It has an average mass of 243.304 Da and a monoisotopic mass of 243.137161 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, such as 2-methylimidazo[1,2-a]pyridine, can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide , have shown promise as antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these analogues are critical in the development of new TB drugs .

Radical Reactions in Organic Synthesis

The imidazo[1,2-a]pyridine scaffold is valuable in organic synthesis and pharmaceutical chemistry. Radical reactions for the direct functionalization of imidazo[1,2-a]pyridine derivatives are achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies. This approach is efficient for constructing new derivatives with potential therapeutic applications .

Antibacterial Activity

Compounds derived from imidazo[1,2-a]pyridine have been tested for their antibacterial activity. For instance, the halogenated derivatives have shown efficacy against bacteria such as Staphylococcus aureus. This indicates the potential of N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide in developing new antibacterial drugs .

properties

IUPAC Name

N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-13(14(18)16-11-6-2-3-7-11)17-9-5-4-8-12(17)15-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDICXCSGPQKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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